molecular formula C18H20N2O3 B4428257 N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide

N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide

Cat. No. B4428257
M. Wt: 312.4 g/mol
InChI Key: RBJQWSOYUMVIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide, commonly known as APIM-201, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. APIM-201 belongs to the class of benzamide derivatives and is known to exhibit potent anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of APIM-201 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. APIM-201 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of the expression of pro-inflammatory cytokines and chemokines, resulting in the anti-inflammatory and anti-tumor effects of APIM-201.
Biochemical and Physiological Effects:
APIM-201 has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo models. APIM-201 has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. APIM-201 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in inflammatory cells, leading to the attenuation of inflammation. Additionally, APIM-201 has been reported to reduce oxidative stress and inflammation in the brain, resulting in neuroprotection.

Advantages and Limitations for Lab Experiments

APIM-201 has several advantages for lab experiments, including its ease of synthesis, stability, and potency. APIM-201 can be synthesized using commercially available starting materials, and the yield and purity of the product can be optimized by modifying the reaction conditions. APIM-201 is also stable under physiological conditions and exhibits potent anti-inflammatory and anti-tumor properties. However, APIM-201 has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by modifying the formulation and dosing of APIM-201.

Future Directions

APIM-201 has several potential future directions for research and development. One potential direction is to study the efficacy of APIM-201 in combination with other anti-cancer and anti-inflammatory agents. Another potential direction is to investigate the potential of APIM-201 as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective NF-κB inhibitors based on the structure of APIM-201 could lead to the discovery of novel therapeutic agents for various diseases.

Scientific Research Applications

APIM-201 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Several studies have shown that APIM-201 exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. APIM-201 has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, APIM-201 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)23-17-7-5-4-6-16(17)18(22)20-15-10-8-14(9-11-15)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJQWSOYUMVIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.